molecular formula C2H3N3 B1238854 3H-1,2,4-triazole

3H-1,2,4-triazole

Cat. No. B1238854
M. Wt: 69.07 g/mol
InChI Key: FFGRBWANQMLTQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3H-1,2,4-triazole is a 1,2,4-triazole. It is a tautomer of a 1H-1,2,4-triazole and a 4H-1,2,4-triazole.

Scientific Research Applications

Novel Triazole Derivatives and Their Potential Uses

  • Diverse Biological Activities : Triazoles, including 3H-1,2,4-triazole, have been found to exhibit a wide range of biological activities. They are being explored for their anti-inflammatory, antiplatelet, antimicrobial, antimycobacterial, antitumoral, and antiviral properties. These compounds are also being studied for activity against several neglected diseases (Ferreira et al., 2013).

  • Supramolecular Interactions and Applications : 1,2,3-Triazoles, including 1H-1,2,4-triazoles, are known for their unique combination of easy accessibility and diverse supramolecular interactions. This makes them suitable for various applications in supramolecular and coordination chemistry (Schulze & Schubert, 2014).

Specific Applications in Different Fields

  • Corrosion Protection : 3H-1,2,4-triazole derivatives have been shown to be effective in corrosion and dissolution protection of metals in acidic environments. They act as inhibitors, preventing corrosion and increasing the longevity of metals in industrial applications (Bentiss et al., 2007).

  • Antifungal Activities : Certain 3H-1,2,4-triazole derivatives have been synthesized and evaluated for their fungicidal activities. These studies have shown promising results in controlling fungal infections in agricultural contexts (Sun et al., 2013).

  • Synthesis and Physical Properties : Research has been conducted to synthesize new 3H-1,2,4-triazole derivatives and study their physical and chemical properties. This research contributes to our understanding of how these compounds can be manipulated for specific applications (Kaplaushenko et al., 2016).

  • Antimicrobial Screening : Metal complexes with triazole Schiff base ligands have been synthesized and evaluated for their antimicrobial properties. This research highlights the potential of triazoles in combating microbial infections (Sumrra et al., 2021).

properties

Product Name

3H-1,2,4-triazole

Molecular Formula

C2H3N3

Molecular Weight

69.07 g/mol

IUPAC Name

3H-1,2,4-triazole

InChI

InChI=1S/C2H3N3/c1-3-2-5-4-1/h1H,2H2

InChI Key

FFGRBWANQMLTQI-UHFFFAOYSA-N

SMILES

C1N=CN=N1

Canonical SMILES

C1N=CN=N1

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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